Product packaging for Mesalazine-d3 Hydrochloride(Cat. No.:CAS No. 1346601-18-0)

Mesalazine-d3 Hydrochloride

Cat. No.: B591243
CAS No.: 1346601-18-0
M. Wt: 192.61
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Description

Foundational Principles of Isotopic Labeling in Biomedical Sciences

Isotopic labeling is a technique where an atom or atoms in a molecule are substituted with their isotopes, which have the same number of protons but a different number of neutrons. wikipedia.orgstudysmarter.co.uk This subtle change in mass allows researchers to "tag" and track molecules without significantly altering their chemical properties. wikipedia.orgmedchemexpress.com Both stable and radioactive isotopes are used, with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) being favored for studies requiring long-term tracking due to their non-radioactive nature. creative-proteomics.commusechem.commetsol.com

The core principle lies in the ability to differentiate the labeled molecules from their unlabeled counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com This allows for precise tracking of a compound's journey through a biological system, providing invaluable data on its absorption, distribution, metabolism, and excretion (ADME). musechem.commetsol.com

Strategic Importance of Deuterated Analogs as Research Tools in Drug Discovery and Development

Deuterium (D or ²H), a stable isotope of hydrogen, has gained significant attention in drug discovery. medchemexpress.commusechem.com The substitution of hydrogen with deuterium, a process known as deuteration, can lead to a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. clearsynthdiscovery.comwikipedia.org This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. wikipedia.org

This strategic modification can improve a drug's pharmacokinetic profile by:

Reducing metabolism: Slowing down how quickly the drug is broken down in the body. nih.gov

Increasing half-life: Extending the time the drug remains active in the system. medchemexpress.comwikipedia.org

Lowering clearance rates: Decreasing the speed at which the drug is removed from the body. symeres.com

These improvements can potentially lead to more consistent systemic exposure and a better safety profile. medchemexpress.com The first FDA-approved deuterated drug, deutetrabenazine, demonstrated a superior pharmacokinetic profile compared to its non-deuterated counterpart, allowing for less frequent dosing. medchemexpress.comnih.gov More recently, the focus has shifted to incorporating deuterium in the early stages of drug discovery to overcome pharmacokinetic challenges from the outset. nih.govnih.gov

Rationale for the Synthesis and Application of Mesalazine-d3 (B585356) Hydrochloride within Academic Research Paradigms

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease (IBD). nih.govdrugbank.com Its therapeutic efficacy is well-established, but like many drugs, understanding its precise mechanisms and metabolic fate is crucial for optimizing its use and developing new therapies. mdpi.comnih.gov

The synthesis of Mesalazine-d3 Hydrochloride, a deuterium-labeled version of mesalazine, provides researchers with a powerful tool for in-depth investigation. medchemexpress.com This labeled compound serves as an internal standard in pharmacokinetic studies, allowing for accurate quantification of the parent drug and its metabolites in biological samples. medchemexpress.com By using Mesalazine-d3 as a tracer, researchers can meticulously map its metabolic pathways and gain a clearer understanding of how it interacts with the body. biosynth.compharmaffiliates.com

Furthermore, the study of deuterated analogs like Mesalazine-d3 can provide insights into the drug's mechanism of action. medchemexpress.com For instance, it can help determine if specific metabolic pathways are critical to its therapeutic effects or contribute to any potential side effects. This knowledge is invaluable in academic settings for exploring new therapeutic applications and designing next-generation drugs with improved properties.

Compound Information

Compound NameSynonyms
This compound5-Aminosalicylic Acid-d3 Hydrochloride, Mesalamine-d3 hydrochloride, 5-ASA-d3 hydrochloride medchemexpress.com
Mesalazine5-aminosalicylic acid, 5-ASA, Mesalamine drugbank.commdpi.com
DeutetrabenazineAustedo® medchemexpress.com
DeucravacitinibSotyktu™ clearsynthdiscovery.com
SulfasalazineSulphasalazine nih.gov
Enzalutamide- tandfonline.com
Vitamin A- tandfonline.com
Linoleic acid- tandfonline.com
Thalidomide- tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5D3ClNO3 B591243 Mesalazine-d3 Hydrochloride CAS No. 1346601-18-0

Properties

IUPAC Name

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRSNTURHSOKTM-KADUPEOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Confirmation of Mesalazine D3 Hydrochloride

Deuteration Strategies and Chemical Synthesis Pathways

The synthesis of Mesalazine-d3 (B585356) Hydrochloride, a deuterated analog of Mesalazine, involves the specific replacement of hydrogen atoms with deuterium (B1214612). medchemexpress.commedchemexpress.com This process requires carefully designed chemical pathways and deuteration strategies to achieve high isotopic enrichment at the desired molecular positions. The primary goal is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can alter the metabolic profile of the drug. juniperpublishers.comnih.gov

Elucidation of Precursor Selection and Deuterium Source Integration

The selection of a starting material is a critical first step in the synthesis of Mesalazine-d3 Hydrochloride. The most direct precursor is typically Mesalazine (5-aminosalicylic acid) itself. drugbank.comnih.gov The synthesis strategy often revolves around direct hydrogen-isotope exchange (HIE) on the aromatic ring, which is an efficient method for late-stage deuteration. acs.org

The choice of deuterium source is fundamental to the success and scalability of the synthesis. Common sources include:

Deuterium oxide (D₂O): Often referred to as heavy water, D₂O is a cost-effective and readily available deuterium source. juniperpublishers.com It is frequently used in acid- or metal-catalyzed exchange reactions. nih.gov

Deuterium gas (D₂): Used in conjunction with metal catalysts, D₂ gas is a potent deuterating agent, particularly for reducing unsaturated bonds or via HIE reactions. juniperpublishers.com However, its use can be expensive and requires specialized handling equipment. juniperpublishers.com

Deuterated Acids: Strong deuterated acids, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source for electrophilic aromatic substitution reactions. nih.gov

The integration of the deuterium source into the precursor molecule is typically achieved through catalyzed HIE reactions, where hydrogen atoms on the aromatic ring are swapped for deuterium atoms from the source. nih.govmdpi.com

Optimization of Reaction Conditions for Site-Specific Deuterium Incorporation

Achieving site-specific deuteration on the Mesalazine aromatic ring requires precise control over reaction conditions. The goal is to direct deuterium to the electron-rich positions ortho and para to the activating hydroxyl (-OH) and amino (-NH₂) groups, which correspond to the C-3, C-4, and C-6 positions of 5-aminosalicylic acid. Methodologies for deuterating aromatic compounds, especially anilines and phenols, are well-established. nih.govnih.gov

Common catalytic systems and conditions include:

Acid Catalysis: Strong Brønsted acids like deuterated trifluoroacetic acid (CF₃COOD) can effectively catalyze H-D exchange on activated aromatic rings, such as those in anilines and acetanilides. nih.gov The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with deuterium selectively incorporating at the most electron-rich positions. nih.gov

Homogeneous Transition-Metal Catalysis: Iridium-based catalysts are highly effective for ortho-directed HIE, though this often requires a directing group. acs.org Palladium and platinum catalysts are also used, sometimes in mixed systems, to achieve high levels of deuteration, even at sterically hindered positions. mdpi.com

Heterogeneous Catalysis: Nanostructured metal catalysts, such as iron supported on phosphorus-doped carbon, have been shown to effectively deuterate (hetero)arenes using D₂O. nih.gov These catalysts are robust and allow for high deuterium incorporation under moderate conditions.

The optimization process involves adjusting parameters like temperature, pressure, catalyst loading, and reaction time to maximize the yield and the degree of site-specific deuteration while minimizing side-product formation. nih.govbeilstein-archives.org

Table 1: Comparison of Catalytic Systems for Aromatic Deuteration
Catalytic SystemDeuterium SourceTypical SubstratesKey AdvantagesReference
Deuterated Trifluoroacetic Acid (CF₃COOD)CF₃COODAnilines, Phenols, AcetanilidesMetal-free, rapid, and efficient for activated rings. nih.gov
Palladium/Platinum on Carbon (Pd/C, Pt/C)D₂OAromatic acids, PhenolsCan achieve high deuteration, including at sterically hindered positions. mdpi.com
Iridium Complexes (e.g., Crabtree's catalyst)D₂ gas, D₂OArenes with directing groupsHigh efficiency for ortho-directed HIE under mild conditions. acs.org
Nanostructured Iron CatalystD₂OAnilines, Phenols, HeterocyclesScalable, uses inexpensive catalyst and deuterium source, air- and water-stable. nih.gov

Considerations for Scalable Synthesis of Deuterated Mesalazine Analogs

Transitioning from laboratory-scale synthesis to industrial production of deuterated compounds presents several challenges. nih.gov The development of methodologies for large-scale deuterium labeling requires technologies that are reliable, robust, and scalable. nih.govresearchgate.net

Key considerations for scalability include:

Catalyst Efficiency and Reusability: The catalyst should be highly active to minimize loading and cost. Heterogeneous catalysts, like the nanostructured iron catalyst, are particularly advantageous as they can be recovered and reused, which is critical for industrial-scale production. nih.govresearchgate.net

Cost and Availability of Deuterium Source: D₂O is the preferred deuterium source for large-scale synthesis due to its relatively low cost and availability compared to D₂ gas or other deuterated reagents. juniperpublishers.comnih.gov

Process Robustness: The synthetic method must be reproducible and provide consistent isotopic purity across large batches. This requires stringent control over all reaction parameters. researchgate.net

Downstream Processing: Purification of the final product, this compound, from the reaction mixture and separation from any partially deuterated or non-deuterated species must be efficient and scalable.

Recent advancements have demonstrated the synthesis of deuterium-containing products on a kilogram scale using robust iron catalysts, highlighting the feasibility of industrial production. nih.gov

Isotopic Enrichment and Purity Assessment Techniques

Confirming the successful synthesis of this compound requires sophisticated analytical techniques to verify the isotopic purity, the degree of deuteration, and the precise location of the deuterium atoms within the molecule. rsc.orgrsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed for a comprehensive characterization. rsc.orgrsc.org

Advanced Mass Spectrometry for Isotopic Abundance and Purity Determination

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. nih.gov High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is particularly powerful. rsc.orgrsc.orgresearchgate.net

The process involves:

Ionization: The sample is ionized, typically using electrospray ionization (ESI). researchgate.net

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The incorporation of each deuterium atom increases the mass of the molecule by approximately 1.006 Da. wikipedia.org

Purity Calculation: By analyzing the mass spectrum, the relative abundance of the desired deuterated molecule (e.g., d3) can be compared to the non-deuterated (d0) and partially deuterated (d1, d2) species. rsc.org This allows for a precise calculation of the isotopic purity. rsc.orgrsc.org Software tools can deconvolve the isotopic distribution to correct for the natural abundance of ¹³C, which can interfere with the analysis. nih.gov

Tandem mass spectrometry (MS/MS) can provide some information on the location of the deuterium labels by analyzing the fragmentation patterns of the deuterated molecule. ansto.gov.au

Table 2: Expected Mass Shift for Mesalazine-d3 in HR-MS
CompoundMolecular FormulaExact Mass (Da)Mass Shift from d0 (Da)
Mesalazine (d0)C₇H₇NO₃153.0426-
Mesalazine-d1C₇H₆DNO₃154.0489+1.0063
Mesalazine-d2C₇H₅D₂NO₃155.0552+2.0126
Mesalazine-d3C₇H₄D₃NO₃156.0615+3.0189

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization and Quantitative Analysis

The analytical approach involves several types of NMR experiments:

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. msu.edu This provides clear evidence of deuteration at specific sites.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A signal in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium atoms, providing unambiguous proof of their location. sigmaaldrich.comacs.org For highly deuterated compounds, ²H NMR is particularly useful for both structure verification and enrichment determination. sigmaaldrich.com

¹³C NMR: The presence of a neighboring deuterium atom causes a small, predictable shift in the resonance of a ¹³C nucleus (an isotopic shift). nih.gov This effect can be used to quantify the degree of isotope labeling at different molecular sites. nih.gov

Quantitative NMR (qNMR): qNMR is used to determine the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard of known concentration. mestrelab.comsigmaaldrich.com The area of an NMR signal is directly proportional to the number of nuclei, allowing for highly accurate purity assessments. mestrelab.com A combination of ¹H and ²H qNMR can provide even more accurate determinations of isotopic abundance than MS or standard ¹H NMR alone. nih.gov

Chromatographic Methods for Purity Profiling and Impurity Identification

The assessment of purity and the identification of impurities in this compound are critical quality control steps. Various chromatographic techniques are employed to ensure the final product meets stringent regulatory standards. These methods are designed to separate the active pharmaceutical ingredient (API) from any related substances, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound. Commercial sources often report a purity of greater than 95% as determined by HPLC. lgcstandards.com Some suppliers claim purities as high as 99.4% or even 99.9% by HPLC. esschemco.comesschemco.com The method's high resolution and sensitivity enable the quantification of even trace-level impurities.

A gradient reversed-phase Ultra-Performance Liquid Chromatography (UPLC) method has been developed for the simultaneous determination and separation of mesalazine impurities and their degradation products. researchgate.net This stability-indicating method utilizes an Acquity UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm) with a gradient elution. researchgate.net The mobile phase consists of a buffer at pH 2.2 (Mobile Phase A) and a mixture of buffer at pH 6.0, methanol (B129727), and acetonitrile (B52724) (890:80:30 v/v/v) (Mobile Phase B). Optimized parameters include a flow rate of 0.7 mL/min, a column temperature of 40°C, an injection volume of 7 µL, and a detection wavelength of 220 nm. researchgate.net A photodiode array (PDA) detector covering a range of 200-400 nm is used for analyzing stress-degraded samples. researchgate.net This UPLC method offers improved detection limits and a shorter run time compared to traditional HPLC methods. researchgate.net

For the determination of mesalazine in human plasma, a highly sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been established. nih.gov This method involves a derivatization step with propionyl anhydride (B1165640) to enhance signal intensity, followed by liquid-liquid extraction. nih.gov The chromatographic separation is achieved on a Kinetex XB-C18 column (100×4.6mm, 2.6μ) with a gradient elution using 0.1% formic acid in water and acetonitrile as the mobile phase. nih.gov The multiple reaction monitoring (MRM) mode is used for detection, with specific transitions for the derivatized mesalazine and its deuterated internal standard (mesalazine-d3). nih.gov

Thin-Layer Chromatography (TLC) coupled with densitometry is another method used for the determination of mesalazine in the presence of its impurities. nih.govresearchgate.net A developing system of ethyl acetate (B1210297)–methanol–triethylamine (8.5:2:0.7, v/v/v) with UV scanning at 230 nm allows for the separation and quantification of mesalazine and its impurities. researchgate.net

Forced degradation studies are integral to developing stability-indicating methods. These studies involve subjecting the drug substance to stress conditions such as acid and alkaline hydrolysis, oxidation, and heat to generate potential degradation products. For instance, in one study, mesalazine was subjected to alkaline hydrolysis with 0.2N NaOH, acid hydrolysis with 0.5N HCl, and oxidative degradation with 1% H2O2. The resulting degradation products are then separated and identified using the developed chromatographic method, thus demonstrating its stability-indicating capability. researchgate.net

The identification of impurities is crucial for ensuring the safety and efficacy of the drug product. Common impurities of mesalazine that are monitored include starting materials, intermediates, and degradation products. veeprho.com Regulatory bodies provide guidelines for acceptable levels of these impurities. veeprho.com

Table 1: Chromatographic Conditions for Purity and Impurity Analysis of Mesalazine

Parameter UPLC Method researchgate.net UHPLC-MS/MS Method nih.gov TLC-Densitometric Method researchgate.net
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) Kinetex XB-C18 (100×4.6mm 2.6μ) Not applicable
Mobile Phase A Buffer pH 2.2 0.1% Formic acid in water Ethyl acetate–methanol–triethylamine (8.5:2:0.7, v/v/v)
Mobile Phase B Buffer pH 6.0, methanol, acetonitrile (890:80:30 v/v/v) Acetonitrile Not applicable
Elution Gradient Gradient Not applicable
Flow Rate 0.7 mL/min Not specified Not applicable
Column Temp. 40 °C Not specified Not applicable
Injection Vol. 7 µL Not specified Not applicable

| Detection | PDA (220 nm, 200-400 nm) | MS/MS (MRM mode) | UV scanning at 230 nm |

Table 2: Common Impurities of Mesalazine

Impurity Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
Mesalazine Impurity D C7H7NO2 137.14 99-05-8 pharmaffiliates.comsimsonpharma.com
Mesalazine Impurity E C7H7NO3 153.14 65-49-6 pharmaffiliates.com
Mesalazine Impurity G C7H6O4 154.12 490-79-9 pharmaffiliates.comsimsonpharma.com
Mesalazine Impurity H C7H6O3 138.12 69-72-7 pharmaffiliates.comsimsonpharma.com
4-Amino Phenol (4AP) Not specified Not specified Not specified

Advanced Bioanalytical Methodologies Employing Mesalazine D3 Hydrochloride As an Internal Standard

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The coupling of liquid chromatography with tandem mass spectrometry has emerged as a powerful tool for the selective and sensitive quantification of drugs and their metabolites in complex biological fluids like plasma. semanticscholar.org The inherent selectivity of this technique, combined with the use of stable isotope-labeled internal standards, provides a high degree of analytical confidence.

Principles of Stable Isotope Internal Standard (SIL-IS) Utilization in LC-MS/MS for Enhanced Analytical Robustness

The use of a stable isotope-labeled internal standard (SIL-IS), such as Mesalazine-d3 (B585356) Hydrochloride, is a gold standard in quantitative bioanalysis. nih.gov A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with their heavier stable isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). The key principle behind its utility lies in its near-identical physicochemical properties to the non-labeled analyte. researchgate.net

Mesalazine-d3 Hydrochloride co-elutes with mesalazine during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference, it can be distinguished from the analyte by the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for variations that can occur during sample preparation, such as extraction inconsistencies and matrix effects (ion suppression or enhancement). researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and precise quantification can be achieved, as any variability affects both compounds proportionally. The use of a deuterated analog as an internal standard is a common strategy to improve the ruggedness and reproducibility of bioanalytical methods. semanticscholar.orgdiva-portal.org

Optimization of Chromatographic Separation Parameters for Mesalazine and its Deuterated Analogs

Effective chromatographic separation is crucial for minimizing interferences from endogenous matrix components and ensuring the accurate quantification of mesalazine and this compound. Several studies have detailed the optimization of these parameters.

A common approach involves reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). For instance, one method utilized a Kinetex XB-C18 column (100×4.6mm, 2.6μ) with a gradient elution mobile phase consisting of 0.1% formic acid in water and acetonitrile (B52724). nih.gov This setup achieved nominal retention times of 3.08 minutes for the derivatized mesalazine and 3.07 minutes for the derivatized Mesalazine-d3. nih.gov Another study employed a Thermo, HyPURITY C18 column (150 x 4.6 mm, 5 μm) with an isocratic mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (85:15, v/v) at a flow rate of 0.6 mL/min. semanticscholar.org

In some cases, derivatization of mesalazine with reagents like propionic anhydride (B1165640) is performed to enhance its signal intensity and chromatographic properties. nih.govresearchgate.netsciex.com This step can significantly improve the sensitivity of the assay. The choice of column, mobile phase composition, and flow rate are all critical parameters that are optimized to achieve good peak shape, resolution, and a short run time.

ParameterExample 1 nih.govExample 2 semanticscholar.orgExample 3 nih.gov
Column Kinetex XB-C18 (100x4.6mm, 2.6µ)Thermo, HyPURITY C18 (150 x 4.6 mm, 5 µm)Waters Spherisorb C6 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.1% formic acid in water and acetonitrile (gradient)10 mM ammonium acetate and methanol (85:15, v/v) (isocratic)0.2% formic acid in water-methanol (20:80, v/v)
Flow Rate Not specified0.6 mL/min1.0 mL/min (with a 3:2 split)
Retention Time (Analyte) 3.08 min (derivatized)Not specifiedNot specified
Retention Time (IS) 3.07 min (derivatized)Not specifiedNot specified

Electrospray Ionization and Multiple Reaction Monitoring (MRM) Parameter Development

Following chromatographic separation, the analyte and internal standard are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the compound of interest. For mesalazine, both positive and negative ionization modes have been successfully employed. nih.govsciex.comnih.gov

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion or a prominent adduct) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte and helps to eliminate background noise.

For derivatized mesalazine and Mesalazine-d3, one study reported using negative ion mode and monitoring the transitions of m/z 208.1→107.0 for the mesalazine derivative and m/z 211.1→110.1 for the Mesalazine-d3 derivative. nih.gov Another method, without derivatization, used positive ionization and monitored the transition m/z 154 → m/z 108 for mesalazine. nih.gov The development of these MRM parameters involves optimizing the collision energy and other mass spectrometer settings to maximize the signal intensity for each transition.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Reference
Derivatized MesalazineNegative208.1107.0 nih.gov
Derivatized Mesalazine-d3Negative211.1110.1 nih.gov
MesalazinePositive154108 nih.gov
Diazepam (Internal Standard)Positive285193 nih.gov

Rigorous Validation of Quantitative Bioanalytical Methods

Once a method is developed, it must undergo rigorous validation to ensure its reliability for the intended application. This validation process assesses several key performance characteristics according to regulatory guidelines.

Comprehensive Assessment of Method Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. sciex.com Specificity is a measure of how effectively the method avoids interference from these other substances. In the context of LC-MS/MS, selectivity is largely achieved through the unique MRM transitions for the analyte and internal standard. To assess this, blank plasma samples from multiple sources are analyzed to ensure that no significant interfering peaks are present at the retention times of mesalazine and this compound. ijprajournal.com The absence of carryover, where residual analyte from a high concentration sample affects the measurement of a subsequent low concentration sample, is also evaluated. ijprajournal.com

Establishment of Linearity, Dynamic Range, and Lower Limits of Quantification

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is determined by preparing calibration curves with a series of standards of known concentrations. The dynamic range is the concentration interval over which the method is shown to be accurate, precise, and linear.

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For mesalazine, validated methods have demonstrated a wide range of LLOQs and linear ranges, depending on the specific application and sensitivity requirements. For example, one validated method for derivatized mesalazine in human plasma established a linear range of 0.10 to 12.0 ng/mL, with an LLOQ of 0.10 ng/mL. nih.gov Another method for underivatized mesalazine had a linear range of 2-1500 ng/mL. semanticscholar.org The coefficient of determination (r²) for the calibration curves is typically expected to be greater than 0.99. nih.gov

ParameterExample 1 nih.govExample 2 semanticscholar.orgExample 3 nih.gov
Linear Range 0.10 - 12.0 ng/mL2 - 1500 ng/mL50 - 30,000 ng/mL
LLOQ 0.10 ng/mL2 ng/mL50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.9998Not specified
Matrix Human PlasmaHuman PlasmaBeagle Dog Plasma

The intra- and inter-day precision and accuracy are also critical validation parameters. Precision, expressed as the coefficient of variation (%CV), measures the closeness of agreement between a series of measurements, while accuracy, expressed as the percent error, measures the closeness of the mean test results to the true value. For a method to be considered reliable, these values must fall within established acceptance criteria, typically ±15% (or ±20% at the LLOQ). Validated methods for mesalazine have consistently met these criteria, with reported intra- and inter-day precision values well within acceptable limits. semanticscholar.orgnih.gov

Evaluation of Intra- and Inter-Batch Precision and Accuracy in Research Matrices

The validation of a bioanalytical method is crucial to ensure its reliability and reproducibility. Key parameters in this validation are intra- and inter-batch precision and accuracy, which are assessed using quality control (QC) samples at various concentration levels. For methods employing this compound as an internal standard, precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), while accuracy is reported as the percentage of deviation from the nominal concentration (%RE) or as a percentage of the nominal value.

Research findings demonstrate that methods utilizing this compound consistently meet the stringent acceptance criteria set by regulatory bodies, which generally require precision to be within ±15% (and ±20% for the lower limit of quantification, LLOQ) and accuracy to be within 15% of the nominal value (20% for LLOQ). semanticscholar.org

One study, which developed an LC-MS/MS method for mesalamine in human plasma with Mesalamine-d3 as the internal standard, reported robust precision and accuracy over a concentration range of 10-1200 ng/mL. researchgate.net Another comprehensive study quantifying both mesalamine and its metabolite, N-acetyl mesalamine, using a deuterated internal standard, also showed excellent precision and accuracy. semanticscholar.orgwho.int The intra- and inter-day precision for mesalamine ranged from 1.60% to 8.67%, with accuracy between 100.64% and 105.48%. semanticscholar.orgwho.intresearchgate.net Similarly, a method for determining mesalazine derived from the prodrug olsalazine (B1677275) in human plasma, using mesalazine-d3 as the IS, demonstrated average intra-day precision from 0.6% to 2.9% and inter-day precision from 1.3% to 3.8%. researchgate.netnih.gov The accuracy for this method ranged from 103.8% to 107.2%. researchgate.netnih.gov

The data below, compiled from various research findings, illustrates the typical precision and accuracy achieved in bioanalytical methods using a deuterated internal standard for mesalazine analysis.

Table 1: Intra- and Inter-Batch Precision and Accuracy for Mesalazine Quantification

Analyte Concentration (ng/mL) Intra-Day Precision (%CV) Inter-Day Precision (%CV) Intra-Day Accuracy (%) Inter-Day Accuracy (%) Reference
Mesalamine 2 (LLOQ) 8.63 8.67 102.70 103.87 semanticscholar.orgwho.int
Mesalamine 6 (LQC) 1.60 2.14 105.48 100.64 semanticscholar.orgwho.int
Mesalamine 450 (MQC) 2.59 4.32 104.38 102.43 who.intresearchgate.net
Mesalamine 1050 (HQC) 2.50 3.33 103.41 102.04 who.int
Mesalazine 0.10 (LLOQ) 2.9 3.8 103.8 104.2 researchgate.netnih.gov
Mesalazine 0.30 (LQC) 2.1 2.4 107.2 106.5 researchgate.netnih.gov
Mesalazine 6.0 (MQC) 0.6 1.3 105.3 104.9 researchgate.netnih.gov

This table is interactive. Data is compiled from multiple sources.

Sample Preparation Techniques for Complex Biological Matrices

The primary goal of sample preparation in bioanalysis is to extract the analyte and internal standard from the complex biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample to improve sensitivity. researchgate.netijprajournal.com The choice of technique depends on the physicochemical properties of the analyte and the nature of the matrix. For mesalazine analysis using this compound, liquid-liquid extraction and protein precipitation are two commonly employed and effective strategies.

Advanced Liquid-Liquid Extraction (LLE) Procedures

Liquid-liquid extraction (LLE) is a sample purification technique based on the differential solubility of compounds in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org It is a highly effective method for removing non-volatile matrix components like salts and proteins, thereby reducing ion suppression in LC-MS/MS analysis. researchgate.netijprajournal.com

In the analysis of mesalazine, LLE is a frequently used extraction method. semanticscholar.orgijprajournal.comscholarsresearchlibrary.com A typical advanced LLE procedure for mesalazine and its internal standard, this compound, from human plasma involves the following steps:

An aliquot of the plasma sample is mixed with the this compound internal standard solution. scholarsresearchlibrary.com

To enhance extraction efficiency and chromatographic performance, a derivatization step is sometimes included. For example, propionic anhydride in methanol can be added to the plasma sample, followed by vortexing. semanticscholar.orgresearchgate.netscholarsresearchlibrary.com This step converts the polar amino and phenolic hydroxyl groups of mesalazine into less polar esters and amides, improving their solubility in organic solvents.

An acidification step, such as the addition of formic acid, may be performed to ensure the analyte and internal standard are in a specific ionic state for optimal partitioning. semanticscholar.orgscholarsresearchlibrary.com

A water-immiscible organic solvent, such as methyl t-butyl ether, is added, and the mixture is vortexed for an extended period to facilitate the transfer of the analytes from the aqueous plasma to the organic phase. semanticscholar.orgscholarsresearchlibrary.com

The sample is then centrifuged to achieve complete separation of the two liquid phases. semanticscholar.orgscholarsresearchlibrary.com

The upper organic layer containing the analyte and internal standard is transferred to a clean tube and evaporated to dryness, often under a stream of nitrogen.

The dried residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase for injection and analysis.

This LLE process, often coupled with derivatization, provides a very clean extract, leading to high sensitivity and minimal matrix effects. researchgate.netnih.gov Studies have reported absolute recovery rates of 82-95% for the analyte and around 78% for the internal standard using such LLE procedures. researchgate.netnih.gov

Protein Precipitation and Other Matrix Depletion Strategies

Protein precipitation (PPT) is another widely used technique for sample preparation due to its simplicity, speed, and broad applicability. researchgate.netejbps.com This method involves adding a water-miscible organic solvent or a strong acid to the biological sample to denature and precipitate the abundant proteins. nih.gov

A representative protein precipitation protocol for the extraction of mesalazine and this compound from human plasma is as follows:

A specific volume of the plasma sample (e.g., 0.500 mL) is aliquoted into a tube. researchgate.net

The internal standard working solution containing this compound is added to the plasma. researchgate.net

A large volume of a cold organic solvent, typically acetonitrile or methanol, is added to the plasma sample to precipitate the proteins. researchgate.netnih.gov The mixture is vortexed to ensure thorough mixing.

The sample is then centrifuged at high speed to pellet the precipitated proteins.

The resulting supernatant, which contains the analyte and internal standard, is carefully collected.

The supernatant may be directly injected into the LC-MS/MS system or subjected to an evaporation and reconstitution step to further concentrate the sample and exchange the solvent.

While PPT is faster and less labor-intensive than LLE, it can sometimes result in less clean extracts, as some endogenous matrix components may remain soluble in the supernatant, potentially causing ion suppression. nih.gov However, for many applications, the efficiency and speed of PPT make it a highly suitable method, and it has been successfully validated for the quantification of mesalamine in human plasma using Mesalamine-d3 as the internal standard. researchgate.netejbps.com The recovery of the analyte and internal standard using this method has been reported at 64.03% and 69.86%, respectively. researchgate.net

Mechanistic and Preclinical Research Applications of Mesalazine D3 Hydrochloride

Application as an Internal Standard in Preclinical Pharmacokinetic Investigations

The most prominent application of Mesalazine-d3 (B585356) hydrochloride in preclinical research is its use as an internal standard (IS) for quantitative analysis. veeprho.com In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard co-elutes with the analyte and has similar ionization efficiency and extraction recovery, but is mass-distinguishable. Stable isotope-labeled compounds like Mesalazine-d3 hydrochloride are considered the gold standard for internal standards in mass spectrometry because they fulfill these criteria almost perfectly, correcting for variations in sample preparation and instrument response. veeprho.comveeprho.com

Accurate quantification of mesalazine in biological matrices is fundamental to understanding its behavior in preclinical models. Validated LC-MS/MS methods have been developed for the determination of mesalazine in the plasma of various animal species, such as beagle dogs. nih.gov In these methods, a known concentration of the internal standard, such as this compound, is added to the plasma samples. ijprajournal.comresearchgate.net Following sample preparation, typically involving protein precipitation, the analyte (mesalazine) and the internal standard are separated chromatographically and detected by a mass spectrometer. nih.govpharmaexcipients.com

Quantitation is performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govresearchgate.net For instance, a method for determining mesalazine in beagle dog plasma used precursor-product ion transitions of m/z 154 → m/z 108 for mesalazine. nih.gov A separate study involving human plasma derivatized mesalazine used the transition of m/z 208.1→107.0, while its deuterated internal standard (mesalazine-d3) was monitored at m/z 211.1→110.1. researchgate.net The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and determine the concentration of mesalazine in unknown samples. semanticscholar.org This approach ensures high precision and accuracy, as demonstrated by low coefficients of variation and relative errors in validation studies. nih.gov

Table 1: Example Parameters for LC-MS/MS Quantification of Mesalazine
ParameterFindingSpeciesReference
Analytical MethodLC-MS/MSBeagle Dog nih.gov
Internal StandardDiazepam*Beagle Dog nih.gov
Internal StandardMesalamine-d3Human** ijprajournal.comresearchgate.net
Linear Range50-30,000 ng/mLBeagle Dog nih.gov
Intra- & Inter-day Precision (%CV)<7.9%Beagle Dog nih.gov
Accuracy (Relative Error)±3.5%Beagle Dog nih.gov
*Illustrates a pharmacokinetic study in an animal model; Mesalazine-d3 is the preferred standard. veeprho.comveeprho.com
**Data from human plasma studies are included to illustrate the direct application of Mesalazine-d3 as an internal standard.

By enabling precise measurement of drug concentrations in biological fluids over time, the use of this compound as an internal standard is crucial for characterizing the pharmacokinetic profile of mesalazine in animal models like rats and dogs. nih.gov Preclinical pharmacokinetic studies are essential for evaluating drug absorption, distribution, metabolism, and excretion (ADME). nih.gov

The concentration-time data generated from these studies are used to calculate key pharmacokinetic parameters. These include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), the area under the plasma concentration-time curve (AUC), and the elimination half-life (t½). The accurate determination of these parameters in preclinical species is vital for understanding the drug's disposition and for predicting its behavior in humans. For example, preclinical studies have analyzed plasma for mesalazine and its metabolites in rats and dogs to establish pharmacokinetic profiles. nih.gov

Utility in In Vitro and Ex Vivo Metabolic Studies

Deuterated analogs are powerful tools for studying drug metabolism. The distinct mass of this compound allows it to be easily differentiated from its non-deuterated counterpart and any endogenously present related compounds by mass spectrometry, making it an ideal tracer in metabolic investigations. glpbio.commedchemexpress.com

The primary metabolic pathway for mesalazine is acetylation to form N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA). drugbank.com This conversion occurs both pre-systemically in the intestinal mucosa and systemically in the liver, primarily mediated by the N-acetyltransferase 1 (NAT-1) enzyme, with some contribution from colonic bacteria. drugbank.com

In vitro systems, such as liver microsomes, hepatocytes, or intestinal cell lines, can be incubated with this compound to study this transformation. By analyzing the cell lysates or supernatant with LC-MS/MS, researchers can track the disappearance of the deuterated parent drug and the appearance of its deuterated metabolite, N-acetyl-mesalazine-d3. This approach confirms the metabolic pathway and can help identify any previously unknown metabolites. The use of deuterated substrates provides unambiguous evidence of the origin of the metabolites, as they will carry the deuterium (B1214612) label. pnas.org This technique is particularly useful for distinguishing drug metabolites from endogenous molecules that might have the same elemental composition.

Table 2: Primary Metabolic Pathway of Mesalazine
Parent CompoundPrimary MetaboliteEnzymeLocation of Metabolism
MesalazineN-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)N-acetyltransferase 1 (NAT-1), Colonic BacteriaIntestinal Mucosa, Liver drugbank.com
This compoundN-acetyl-mesalazine-d3N-acetyltransferase 1 (NAT-1), Colonic BacteriaIn vitro/ex vivo systems

Deuterated compounds can also be used to investigate the kinetics of the enzymes responsible for their metabolism. If the breaking of a carbon-hydrogen bond is the rate-limiting step in an enzymatic reaction, replacing the hydrogen with deuterium can slow the reaction down. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can provide valuable insights into the catalytic mechanism of an enzyme. nih.govwikipedia.org

Studies on Deuterium Kinetic Isotope Effects in Biological Systems

The substitution of hydrogen with deuterium can significantly impact a drug's metabolic profile due to the kinetic isotope effect (KIE). nih.gov The C-D bond has a lower vibrational frequency in its ground state and requires more energy to break than a C-H bond, making it 6 to 10 times more stable. juniperpublishers.com Consequently, metabolic reactions involving the cleavage of a C-D bond can be substantially slower than those involving a C-H bond. nih.govjuniperpublishers.com

This principle has profound implications for drug metabolism. If a drug is metabolized at multiple sites, deuterating a primary site of metabolism (a "soft spot") can slow down the reaction at that position. nih.gov This may cause a "metabolic switch," where the metabolic burden shifts to an alternative, non-deuterated site on the molecule. nih.govresearchgate.net Investigating these effects is a key area of preclinical research.

While specific studies detailing the KIE for this compound are not widely published, the theoretical framework is well-established. Research on other deuterated compounds has shown that this strategy can alter pharmacokinetic profiles. juniperpublishers.cominformaticsjournals.co.in For mesalazine, metabolism is primarily through N-acetylation, which does not involve C-H bond cleavage at the deuterated positions on the aromatic ring. However, minor oxidative metabolic pathways could potentially be affected. If mesalazine undergoes oxidative metabolism where cleavage of an aromatic C-H bond is rate-limiting, then Mesalazine-d3 would exhibit a slower rate of metabolism via that pathway. This could potentially alter the ratio of metabolites formed, providing a deeper understanding of mesalazine's complete metabolic fate. juniperpublishers.com Such studies, often conducted in rat liver microsomes, are crucial for exploring all potential biotransformation pathways and the enzymes involved. nih.gov

Examination of the Influence of Deuteration on Metabolic Rates

The study of how deuteration affects a drug's metabolism is centered on a phenomenon known as the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. If the cleavage of this C-H bond is a critical, rate-limiting step in the drug's metabolic breakdown, then substituting hydrogen with deuterium can significantly slow down the metabolic process. nih.gov This strategy is often explored in drug discovery to enhance a molecule's metabolic stability and improve its pharmacokinetic profile. nih.govassumption.edu

In the case of Mesalazine, the principal route of metabolism is N-acetylation, a reaction where an acetyl group is added to the molecule. drugbank.comnps.org.au This process, which occurs primarily in the liver and the cells of the intestinal lining, is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT-1. nps.org.au The resulting major metabolite, N-acetyl-5-aminosalicylic acid, is considered pharmacologically inactive. nps.org.au

This compound is crucial for studying this metabolic pathway. In preclinical research, its most prominent role is as an internal standard in bioanalytical methods, such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS/MS). ijprajournal.com When researchers need to measure the concentration of Mesalazine in plasma or tissue samples, a known quantity of this compound is added. Because the deuterated standard behaves almost identically to the non-deuterated drug during sample extraction and analysis but is distinguishable by its higher mass, it allows for highly accurate and precise quantification. ijprajournal.com This is fundamental for pharmacokinetic studies that track how the drug is absorbed, distributed, metabolized, and excreted over time. While deuteration at a metabolically active site could theoretically slow Mesalazine's N-acetylation, the commercially available Mesalazine-d3 is primarily employed as an analytical reference standard. pharmaffiliates.com

CompoundMetabolic ProcessKey EnzymePrimary LocationResulting MetaboliteMetabolite Activity
Mesalazine (5-ASA)N-acetylationN-acetyltransferase (NAT-1)Intestinal Mucosa, LiverN-acetyl-5-aminosalicylic acidInactive

Assessment of Isotope Effects on Biochemical Interactions at the Molecular Level

Beyond its impact on metabolism, isotopic substitution can be used to probe the biochemical interactions of a drug at the molecular level. While the substitution of hydrogen with deuterium is a subtle structural change, it can provide insights into a drug's mechanism of action and its engagement with biological targets. libretexts.org Much of the detailed mechanistic understanding of Mesalazine is derived from studies using the non-deuterated compound, with this compound serving as a critical tool to ensure the accuracy of these research findings. ijprajournal.commedchemexpress.com

The anti-inflammatory effects of Mesalazine are not fully understood but are believed to be topical, occurring at the surface of the colonic epithelial cells. drugbank.comnps.org.au Research has identified several key molecular targets and pathways that Mesalazine modulates:

Inhibition of Pro-inflammatory Mediators: Mesalazine is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. drugbank.commdpi.com This action blocks the production of prostaglandins (B1171923) and leukotrienes, which are potent lipid mediators that promote inflammation. drugbank.com

PPAR-γ Agonism: Mesalazine acts as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). medchemexpress.commedchemexpress.commedchemexpress.com The activation of this nuclear receptor is associated with significant anti-inflammatory effects within the intestine. medchemexpress.com

NF-κB Pathway Inhibition: The compound has the potential to inhibit the activation of Nuclear Factor-kappa B (NF-κB). drugbank.comnps.org.au NF-κB is a central transcription factor that orchestrates the expression of numerous genes involved in the inflammatory response. europeanreview.org Evidence suggests this inhibition may occur through the modulation of p21-activated kinase 1 (PAK1). medchemexpress.commedchemexpress.commedchemexpress.com

In preclinical studies designed to investigate these interactions, this compound is the preferred internal standard for quantitative analysis. Whether in cell culture experiments assessing the inhibition of cytokine production or in animal models of intestinal inflammation, the ability to accurately measure the concentration of the active drug is paramount. The use of a stable isotope-labeled standard like Mesalazine-d3 ensures that the observed biological effects can be correctly correlated with the drug's concentration at the site of action. While significant isotope effects on receptor binding are not generally expected when deuterium is placed on non-reactive sites, the primary value of Mesalazine-d3 remains its function as a non-radioactive, stable tracer that enables robust and reproducible mechanistic research.

Role of Mesalazine D3 Hydrochloride in Pharmaceutical Quality Control and Reference Standards

Establishment as a Certified Reference Material for Mesalazine Quantification

Mesalazine-d3 (B585356) Hydrochloride is a deuterium-labeled version of Mesalazine, also known as 5-aminosalicylic acid. medchemexpress.com Its primary function in a pharmaceutical setting is to serve as an internal standard, particularly for quantitative analysis using chromatographic techniques coupled with mass spectrometry. veeprho.com

An internal standard is a compound of known concentration added to an unknown sample to facilitate its quantification. For this purpose, an ideal internal standard should be chemically similar to the analyte but distinguishable from it. Mesalazine-d3 Hydrochloride fits this requirement perfectly. The incorporation of three deuterium (B1214612) atoms (d3) increases its molecular weight, allowing a mass spectrometer to differentiate it from the unlabeled mesalazine, while its chemical behavior remains nearly identical during sample preparation and analysis. veeprho.comnih.gov

The establishment of this compound as a Certified Reference Material (CRM) involves rigorous characterization to confirm its identity, purity, and concentration. Suppliers provide a Certificate of Analysis (CoA) that details these parameters, ensuring its suitability for high-stakes quantitative applications. esschemco.comartisbiotech.com This certification underpins its role in the precise quantification of mesalazine in various matrices, from bulk drug substances to biological samples in pharmacokinetic studies. veeprho.comijprajournal.com By using a well-characterized CRM like this compound, analysts can correct for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and reproducible measurements. veeprho.com

PropertyDescription
Chemical Name 5-amino-2-hydroxybenzoic-3, 4, 6-d3 acid, hydrochloride veeprho.com
Synonyms Mesalamine-d3 hydrochloride, 5-ASA-d3 hydrochloride medchemexpress.com
CAS Number 1346601-18-0 esschemco.comtheclinivex.com
Molecular Formula C7H5D3ClNO3 medchemexpress.comesschemco.com
Appearance Typically an off-white or beige solid esschemco.comesschemco.com
Application Internal Standard for Mesalazine Quantification veeprho.comijprajournal.com

Integration into Analytical Method Development and Validation (AMV) Protocols for Active Pharmaceutical Ingredients and Impurities

The development and validation of analytical methods are regulatory requirements designed to ensure that a method is suitable for its intended purpose. This compound is essential for developing and validating robust methods for the analysis of mesalazine and its impurities. aquigenbio.comclearsynth.com Its use is particularly prominent in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are valued for their high selectivity and sensitivity. nih.govijprajournal.com

During method development, this compound is used to optimize the chromatographic conditions and mass spectrometric parameters. Since it co-elutes or elutes very closely with the unlabeled mesalazine, it helps in establishing a stable and reproducible retention time and a clean separation from potential impurities. nih.gov

In method validation, as stipulated by guidelines from bodies like the International Council for Harmonisation (ICH), this compound is crucial for assessing key parameters:

Specificity and Selectivity: The ability to distinguish the analyte from other components, including impurities and matrix components, is confirmed. The unique mass-to-charge ratio (m/z) of the deuterated standard versus the API and its impurities proves the method's selectivity. nih.govijprajournal.com

Linearity: By analyzing calibration standards containing a fixed amount of this compound and varying concentrations of mesalazine, a linear relationship between the analyte concentration and the instrument response can be established. nih.govnih.gov

Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method are determined by analyzing quality control (QC) samples. The internal standard corrects for variability, ensuring these parameters meet acceptance criteria. nih.govijprajournal.com A study on the determination of mesalazine in human plasma demonstrated average intra-day and inter-day precision values (%CV) between 0.6-3.8%. nih.gov

Recovery: The efficiency of the sample extraction process is evaluated by comparing the response of the analyte in an extracted sample to an un-extracted standard. The internal standard helps normalize this measurement. Studies have shown the average recovery for Mesalamine-d3 to be around 87.05%. ijprajournal.com

The table below summarizes typical validation parameters from a study utilizing Mesalazine-d3 as an internal standard for mesalazine quantification in plasma. nih.gov

Validation ParameterTypical Result
Technique UHPLC-MS/MS
Linearity (r²) >0.995
Lower Limit of Quantification 0.10 ng/mL
Inter-day Precision (%CV) 1.3 - 3.8%
Intra-day Precision (%CV) 0.6 - 2.9%
Average Accuracy 103.8 - 107.2%
Absolute Recovery (IS) ~78%

Ensuring Analytical Traceability and Comparability Across Research and Development Stages

Analytical traceability is the ability to link a measurement result back to a stated reference, such as a national or international standard, through an unbroken chain of comparisons. In pharmaceutical development, this concept is vital for ensuring that data generated over the lifecycle of a product—from early research to commercial manufacturing—is consistent and comparable.

The use of this compound as a certified reference material provides this traceability. aquigenbio.com When different laboratories, or the same laboratory at different times, use the same, well-characterized internal standard, the results of their analyses can be reliably compared. This is critical when transferring an analytical method from a research and development setting to a quality control laboratory, or between different manufacturing sites.

By anchoring the quantification to a consistent internal standard, this compound minimizes the impact of variables such as different equipment, analysts, and reagent lots. This ensures that a reported concentration of mesalazine in a batch of API or a finished product has the same meaning, regardless of when or where it was tested. This comparability is fundamental to making informed decisions throughout the drug development process, from stability testing and impurity profiling to ensuring batch-to-batch consistency of the commercial product. The availability of such reference standards, with potential traceability to pharmacopeial standards (e.g., USP, EP), further strengthens this chain of comparability. aquigenbio.comsigmaaldrich.com

Emerging Research Avenues and Future Prospects for Deuterated Mesalazine Analogs

Exploration of Novel Deuteration Sites for Modified Isotopic Effects and Research Probes

The commercially available Mesalazine-d3 (B585356) is typically deuterated on the aromatic ring. However, the mesalazine molecule offers several sites for deuteration, each with the potential to elicit distinct biological effects. The exploration of novel deuteration sites is a promising frontier for creating new research probes and potentially enhancing the therapeutic profile of mesalazine.

The magnitude of the kinetic isotope effect is highly dependent on the specific C-H bond being cleaved in the rate-determining step of a metabolic reaction. wikipedia.orglibretexts.org Mesalazine is metabolized in the body primarily through N-acetylation to form N-acetyl-5-aminosalicylic acid. While ring deuteration, as in Mesalazine-d3, may influence pathways like hydroxylation, deuterating other positions could have different impacts. For instance, selective deuteration at or near the amino group could potentially influence the rate of N-acetylation.

These novel deuterated analogs could serve as powerful research probes to elucidate the intricate metabolic pathways of mesalazine. By comparing the metabolic fate of different deuterated versions, scientists can gain a more precise understanding of which C-H bonds are most susceptible to enzymatic attack. This knowledge is not only crucial for understanding the drug's mechanism of action but also for designing next-generation therapeutics with optimized metabolic stability. ucsb.edu

Table 1: Potential Deuteration Sites on Mesalazine and Their Research Implications

Deuteration Site Potential Isotopic Effect Research Application
Aromatic Ring (e.g., C3, C4, C6) Altered susceptibility to ring hydroxylation by cytochrome P450 enzymes. Probing the role of oxidative metabolism in mesalazine's clearance and mechanism of action.
Amino Group (-ND₂) Potential impact on the rate of N-acetylation, a primary metabolic pathway. Investigating the kinetics and dynamics of mesalazine's main metabolic conversion.
Carboxyl Group (-COOD) May influence acidity and interactions with transporters or enzymes. Studying the role of the carboxyl group in drug transport and target engagement.
Phenolic Group (-OD) Could affect hydrogen bonding interactions and antioxidant properties. Exploring the contribution of the phenolic hydroxyl group to the drug's anti-inflammatory effects.

Advanced Applications in Systems Biology, Metabolomics, and Proteomics Research

Deuterated standards like Mesalazine-d3 Hydrochloride are invaluable tools in the fields of systems biology, metabolomics, and proteomics, enabling precise and quantitative analysis of complex biological systems.

In systems biology, which aims to understand the complex interactions within biological systems, deuterated compounds can be used as tracers to follow the metabolic fate of a drug and its impact on various pathways. springernature.com For instance, in the context of ulcerative colitis (UC), studies have utilized metabolomics and metagenomics to understand the changes in gut microbiota and metabolites following mesalazine treatment. nih.gov The use of a deuterated mesalazine analog in such studies would allow researchers to track the drug's own metabolic pathway distinctly from endogenous metabolites, providing a clearer picture of its direct influence on the host and microbial metabolic networks. This approach can help to uncover the detailed molecular mechanisms of mesalazine in regulating the gut immune system and reducing inflammation. nih.govfrontiersin.org

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on stable isotope labeling for accurate metabolite identification and quantification. frontiersin.org Mesalazine-d3 can be used in "fluxomics" or metabolic flux analysis studies to trace how the drug affects central metabolic pathways, such as glycolysis, the TCA cycle, and fatty acid metabolism, which are known to be dysregulated in inflammatory bowel disease. mdpi.com By introducing the deuterated compound, researchers can monitor its uptake, metabolism, and downstream effects on the cellular metabolome, offering insights into its mechanism of action beyond simple anti-inflammatory effects.

In proteomics, the study of the entire protein complement of an organism, stable isotope-labeled compounds are crucial for accurate protein quantification. While Mesalazine-d3 itself is not directly used to label proteins, it plays a vital role as an internal standard in studies analyzing the proteomic effects of the drug. For example, in a study investigating the impact of mesalazine on the colonic proteome in UC, Mesalazine-d3 would be essential for accurately quantifying the levels of mesalazine and its metabolites in the samples, thereby allowing researchers to correlate specific protein expression changes with drug exposure levels. This is particularly important for targeted proteomics approaches where precise quantification is key.

Development of Innovative Analytical Tools and Methodological Advancements Utilizing Deuterated Standards

The availability of high-purity deuterated compounds like this compound has been a catalyst for the development of highly sensitive and specific analytical methods, particularly in the field of mass spectrometry.

One of the most significant advancements is the use of deuterated molecules as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to a sample before processing. Because the deuterated standard (e.g., Mesalazine-d3) and the non-deuterated drug (mesalazine) behave almost identically during sample extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. This allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma or tissue.

A prime example of this is the development of a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of mesalazine in human plasma. In this method, Mesalazine-d3 was used as the internal standard. The assay involved a derivatization step to enhance the signal intensity, followed by liquid-liquid extraction. The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode, where specific mass transitions for both mesalazine and Mesalazine-d3 were monitored. This approach achieved a very low limit of quantification, making it suitable for pharmacokinetic studies where drug concentrations can be very low.

Table 2: UHPLC-MS/MS Parameters for Mesalazine Quantification Using Mesalazine-d3 as an Internal Standard

Parameter Mesalazine (Analyte) Mesalazine-d3 (Internal Standard)
Precursor Ion (m/z) 208.1 211.1
Product Ion (m/z) 107.0 110.1
Retention Time (min) 3.08 3.07

Data derived from a derivatized form of the compounds.

The use of deuterated standards minimizes matrix effects, a common challenge in bioanalysis where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate results. The co-elution of the deuterated internal standard with the analyte ensures that both are subjected to the same matrix effects, which are then corrected for in the final calculation. This methodological advancement has been crucial for obtaining reliable pharmacokinetic data and is a cornerstone of modern drug development and clinical research.

Q & A

Q. What are the primary biochemical targets of Mesalazine-d3 Hydrochloride, and how do researchers validate these interactions experimentally?

this compound, the deuterated analog of 5-aminosalicylic acid (5-ASA), acts as a PPARγ agonist and inhibits p21-activated kinase 1 (PAK1) and NF-κB pathways. Researchers validate these interactions using:

  • PPARγ Binding Assays : Competitive binding studies with radiolabeled ligands (e.g., [³H]-rosiglitazone) to measure displacement efficacy.
  • PAK1 Kinase Inhibition Assays : In vitro kinase activity measurements using recombinant PAK1 and substrates like myelin basic protein (MBP) .
  • NF-κB Luciferase Reporter Assays : Cell lines transfected with NF-κB-responsive luciferase constructs are treated with TNF-α to induce signaling, followed by quantification of luminescence suppression .

Q. How is the purity of this compound assessed in preclinical studies, and what analytical methods are recommended?

Purity analysis involves:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., Kromasil) with UV detection at 330 nm (optimal for salicylate derivatives). Mobile phases often combine phosphate buffers (pH 6.8) and methanol (70:30 v/v) .
  • Mass Spectrometry (LC-MS/MS) : Deuterium incorporation is confirmed via isotopic mass shifts (e.g., m/z +3 for three deuterium atoms) .
  • Related Substance Testing : Detection of impurities like 2-aminophenol or 3-aminobenzoic acid using gradient elution protocols .

Q. What experimental designs are used to study the metabolic stability of deuterated compounds like this compound?

Metabolic stability is assessed in:

  • Hepatocyte Incubations : Mesalazine-d3 is incubated with primary hepatocytes (human/rat) at 37°C, followed by LC-MS/MS quantification of parent compound and metabolites (e.g., N-acetyl-5-ASA-d3).
  • Microsomal Stability Assays : Liver microsomes are used to evaluate cytochrome P450-mediated degradation, with NADPH cofactors added to initiate reactions .
  • Deuterium Retention Studies : Isotope effects on metabolic rates are compared to non-deuterated 5-ASA using kinetic isotope effect (KIE) calculations .

Advanced Research Questions

Q. How do researchers resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?

Discrepancies in absorption or half-life data may arise from isotopic effects on solubility or enzyme binding. Methodological approaches include:

  • Cross-Study Harmonization : Standardizing protocols for plasma sampling times, dosing regimens, and analytical platforms (e.g., uniform LC-MS/MS parameters) .
  • Isotope-Specific Calibration Curves : Separate quantification standards for deuterated and non-deuterated forms to avoid cross-interference .
  • In Silico Modeling : Molecular dynamics simulations to predict deuterium’s impact on hydrogen bonding and membrane permeability .

Q. What strategies optimize the detection limit of this compound in complex biological matrices?

Sensitivity enhancement methods include:

  • Solid-Phase Extraction (SPE) : C18 cartridges for sample cleanup, reducing matrix interference from plasma proteins or lipids .
  • Derivatization : Fluorescent tagging (e.g., dansyl chloride) for enhanced UV/fluorescence detection .
  • Tandem Mass Spectrometry : Multiple reaction monitoring (MRM) transitions (e.g., 156.15 → 138.1 m/z for Mesalazine-d3) to improve specificity .

Q. How can researchers validate the isotopic integrity of this compound during long-term stability studies?

Deuterium loss (exchange or back-hydrogenation) is monitored via:

  • Accelerated Stability Testing : Exposure to stress conditions (40°C/75% RH for 6 months) with periodic LC-MS analysis to track isotopic purity .
  • Deuterium NMR Spectroscopy : ²H-NMR detects positional deuterium retention in the aromatic ring and amino group .
  • Isotopic Ratio Monitoring : Comparing ²H/¹H ratios over time using isotope ratio mass spectrometry (IRMS) .

Methodological Notes for Experimental Design

  • Safety Protocols : Handle deuterated compounds in fume hoods with nitrile gloves; avoid inhalation/contact (H313/H333 hazards) .
  • Data Reproducibility : Use certified reference standards (e.g., USP/EP-grade) for calibration and inter-laboratory validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.